ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate
CAS No.:
Cat. No.: VC9765761
Molecular Formula: C26H25NO2
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25NO2 |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | ethyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate |
| Standard InChI | InChI=1S/C26H25NO2/c1-3-29-24(28)16-17-27-23-15-14-19(2)18-22(23)25(20-10-6-4-7-11-20)26(27)21-12-8-5-9-13-21/h4-15,18H,3,16-17H2,1-2H3 |
| Standard InChI Key | LEJNGTVEIZVFCC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
The molecular architecture of ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate (C₂₆H₂₅NO₂; MW: 383.5 g/mol) features a 1H-indole scaffold substituted at positions 1, 2, 3, and 5. Key structural elements include:
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Position 1: A propanoate ester group (-CH₂CH₂COOEt)
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Position 2 and 3: Phenyl rings
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Position 5: Methyl group
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Fused benzene ring: Characteristic of indole systems
The ester moiety enhances solubility in organic solvents, while the aromatic systems contribute to π-π stacking interactions, a critical factor in binding biological targets . The methyl group at position 5 introduces steric effects that may influence conformational flexibility and receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₅NO₂ |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | Ethyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate |
| Canonical SMILES | CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
| Topological Polar Surface Area | 38.3 Ų |
Synthesis and Derivatives
Synthetic Pathways
The compound is typically synthesized via Fischer indole synthesis, a method widely employed for constructing indole frameworks . A generalized approach involves:
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Phenylhydrazine Condensation: Reaction of a ketone precursor (e.g., 5-methyl-2,3-diphenylcyclohexanone) with phenylhydrazine to form phenylhydrazones .
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Cyclization: Acid-catalyzed rearrangement (e.g., using polyphosphoric acid) to form the indole core .
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Esterification: Introduction of the propanoate ester group via nucleophilic acyl substitution.
Reaction yields for analogous indole syntheses range from 60% to 79%, depending on substituent electronic effects .
Structural Modifications
Derivatives of this compound are generated through:
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Saponification: Conversion to 3-(5-methyl-2,3-diphenylindol-1-yl)propanoic acid
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Amide Formation: Reaction with amines to produce bioactive analogs
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Aromatic Substitution: Halogenation or nitration of phenyl rings to alter electronic properties
| Compound Class | Target Activity | IC₅₀/MIC |
|---|---|---|
| 1,3,4-Thiadiazole-indoles | HepG2 Liver Cancer | 12.7 µM |
| 4-Methylthiazole-indoles | MCF-7 Breast Cancer | 18.4 µM |
| 2-Phenylindoles | S. aureus | 8 µg/mL |
Analytical Characterization
Spectroscopic Data
1H NMR (DMSO-d₆):
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δ 2.50 (s, 3H, CH₃)
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δ 6.82–7.76 (m, 16H, aromatic protons)
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δ 11.45 (s, 1H, indole NH)
FT-IR (KBr):
Mass Spectrometry:
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Base peak at m/z 383.5 (M⁺)
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Fragment ions at m/z 207 (indole core)
Comparative Analysis with Related Compounds
Ethyl 3-(1H-Indol-3-yl)Propanoate (C₁₃H₁₅NO₂)
This simpler analog lacks the 5-methyl and 2,3-diphenyl substituents. Key differences:
Future Research Directions
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Targeted Biological Assays: Prioritize testing against kinase targets (e.g., EGFR, VEGFR) implicated in indole pharmacology .
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Prodrug Development: Explore hydrolytic conversion to propanoic acid derivatives for improved bioavailability.
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Computational Modeling: Molecular docking studies to predict binding affinities with antimicrobial protein targets .
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